molecular formula C20H14FN3OS B2646025 (E)-3-((3-acetylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-58-4

(E)-3-((3-acetylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2646025
CAS RN: 683258-58-4
M. Wt: 363.41
InChI Key: QNTSCZOJUYZWKV-LFIBNONCSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acrylonitrile group, a thiazole ring, and an acetylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular formula of this compound is C20H14FN3OS, with an average mass of 363.408 Da and a monoisotopic mass of 363.084167 Da .

Scientific Research Applications

Synthesis and Structural Studies

(E)-3-((3-acetylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been explored in various synthetic pathways and structural analyses, yielding insights into its potential applications. For instance, the reduction of similar (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been studied, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the compound's versatility in synthetic organic chemistry (Frolov et al., 2005).

Photophysical and Electrochemical Properties

The compound and its derivatives have been incorporated into studies focusing on photophysical and electrochemical properties, indicating its potential in optoelectronic applications. Notably, the design and synthesis of donor-acceptor substituted thiophene dyes incorporating acrylonitrile functionalities demonstrate enhanced nonlinear optical limiting, beneficial for protecting optical sensors and stabilizing light sources in optical communications (Anandan et al., 2018).

Antioxidant and Biological Activities

Investigations into the biological sphere reveal that derivatives of 4-fluorobenzaldehyde, closely related to the core structure of the compound , have shown promising antioxidant activity. This aligns with the broader research trends of exploring such compounds for therapeutic and pharmacological applications, emphasizing the need for further studies to unlock their full potential (El Nezhawy et al., 2009).

Molecular Engineering for Solar Cell Applications

In the realm of renewable energy, the molecular engineering of organic sensitizers for solar cell applications has seen the use of acrylonitrile derivatives. These compounds, due to their unique electronic properties, contribute to significant enhancements in solar energy conversion efficiencies, underscoring the importance of structural manipulation at the molecular level (Kim et al., 2006).

Corrosion Inhibition

Further extending its application range, (E)-3-((3-acetylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile derivatives have been investigated for their corrosion inhibition properties. The synthesized thiazoles demonstrate effective inhibition of copper corrosion in acidic environments, a critical aspect in material science and engineering (Farahati et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity. Compounds with similar structures have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Given the potential biological activity of this compound, future research could focus on exploring its potential uses in medicine or other applications. This could involve further studies to understand its mechanism of action, as well as testing its activity against various diseases .

properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c1-13(25)15-3-2-4-18(9-15)23-11-16(10-22)20-24-19(12-26-20)14-5-7-17(21)8-6-14/h2-9,11-12,23H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTSCZOJUYZWKV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3-acetylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

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